molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No.: B189453
CAS No.: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Description

2-Aminobenzyl alcohol, also known as 2-(Hydroxymethyl)aniline, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a white to light yellow crystalline powder that is very soluble in water . This compound is notable for its bifunctional nature, containing both an amino group and a hydroxyl group, which makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reduction of 2-nitrobenzaldehyde with sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reactions

2-Aminobenzyl alcohol is primarily utilized in the synthesis of various organic compounds. Notably, it can undergo oxidative cyclization with ketones to produce quinolines, which are valuable in medicinal chemistry. The reaction typically involves a ruthenium catalyst and KOH in dioxane at elevated temperatures .

Table 1: Summary of Key Reactions Involving this compound

Reaction TypeConditionsProducts
Oxidative cyclizationDioxane, KOH, Ruthenium catalystQuinolines
Oxidation to 2-aminobenzaldehydeHeterotrimetallic RuMnMn species2-Aminobenzaldehyde
Synthesis of ethyl 2-hydroxymethylcarbanilateVarious conditionsEthyl 2-hydroxymethylcarbanilate

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Case Study: Metabolic Activation

A study investigated the metabolic pathways involving this compound as an intermediate in the activation of nitrotoluene compounds. The results indicated that it binds covalently to DNA, suggesting potential implications for toxicity and carcinogenicity . This highlights the need for careful assessment when considering its use in drug development.

Biochemical Research

In biochemical research, this compound has been used to study enzyme mechanisms and metabolic pathways. For instance, it has been employed to understand the activation processes of certain nitroaromatic compounds in liver microsomes .

Green Chemistry Applications

Recent advancements in green chemistry have leveraged this compound for sustainable synthesis methods. For example, it has been utilized in one-pot multi-component reactions to create diverse heterocyclic scaffolds, which are crucial in drug discovery . This approach minimizes waste and enhances reaction efficiency.

Table 2: Green Chemistry Applications of this compound

Application TypeDescription
Synthesis of heterocyclesUsed as a reagent in multi-component reactions
CatalysisActs as a precursor for catalysts in organic reactions
Environmentally friendly methodsPromotes sustainable practices in chemical synthesis

Comparison with Similar Compounds

Uniqueness: 2-Aminobenzyl alcohol is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its ability to form both hydrogen bonds and covalent bonds makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Aminobenzyl alcohol (ABA) is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological systems. This article explores the synthesis, biological properties, and applications of this compound, highlighting key research findings and case studies.

This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzyl carbon. Its chemical formula is C8_8H11_11NO, and it has a molecular weight of 151.18 g/mol. The compound can be synthesized through several methods, including the reduction of anthranilic acid derivatives using sodium borohydride in acidic conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in Chemistry & Biodiversity demonstrated that ABA derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes .

Antioxidant Activity

Another important aspect of this compound is its antioxidant potential. In vitro studies have shown that ABA can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for its potential use in pharmaceutical formulations aimed at mitigating oxidative damage associated with chronic diseases .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective effects of this compound. A study highlighted its ability to inhibit apoptosis in neuronal cells induced by oxidative stress. The compound was found to modulate signaling pathways related to cell survival, suggesting its potential application in neurodegenerative disease therapies .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : Assess the efficacy of ABA against specific bacterial strains.
    • Method : Disc diffusion method was employed to evaluate antibacterial activity.
    • Results : ABA exhibited a zone of inhibition ranging from 15 mm to 25 mm against tested strains, indicating moderate to high antibacterial activity.
  • Case Study on Neuroprotection :
    • Objective : Investigate the neuroprotective effects of ABA in a model of oxidative stress.
    • Method : Neuronal cells were treated with ABA prior to exposure to hydrogen peroxide.
    • Results : Cells treated with ABA showed a significant reduction in apoptosis compared to control groups, affirming its protective role.

Data Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteriaChemistry & Biodiversity
AntioxidantScavenges free radicalsChemistry & Biodiversity
NeuroprotectiveReduces apoptosis in neuronal cellsResearchGate

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-aminobenzyl alcohol, and how is its purity validated?

this compound (C₇H₉NO, MW 123.15) is synthesized via reduction of 2-nitrobenzaldehyde using catalytic hydrogenation or sodium borohydride . Purity is confirmed via FTIR and Raman spectroscopy (e.g., characteristic O–H stretch at ~3300 cm⁻¹ and N–H bend at ~1600 cm⁻¹) and chromatographic methods (HPLC/GC) . Thermodynamic parameters (e.g., enthalpy of formation) are calculated using DFT-based geometry optimization .

Q. How does the structure of this compound influence its reactivity in Friedländer quinoline synthesis?

The molecule contains both a nucleophilic amine (–NH₂) and a hydroxyl (–OH) group, enabling dual reactivity. In Friedländer reactions, the alcohol undergoes dehydrogenation to form an aldehyde intermediate, which condenses with ketones to yield quinolines. Steric and electronic effects of substituents on the aromatic ring modulate regioselectivity .

Q. What safety protocols are recommended for handling this compound in the lab?

The compound is hygroscopic and may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Waste disposal must follow local regulations for aromatic amines .

Advanced Research Questions

Q. How do transition-metal catalysts (Ru, Pd, Mn) affect the efficiency of quinoline synthesis from this compound?

  • Ruthenium catalysts (e.g., RuCl₃·3H₂O): Enable oxidative coupling with secondary alcohols (e.g., cyclohexanol) to form 2-aryl quinolines via a hydrogen-borrowing mechanism (yields: 70–90%) .
  • Palladium complexes (e.g., Pd-pincer ligands): Facilitate acceptorless dehydrogenative coupling with aryl alcohols (e.g., benzyl alcohol) to produce quinazolines (yields: 62–93%) .
  • Manganese catalysts : Achieve C–C/C–N bond formation with aryl secondary alcohols under mild conditions (yields: 75–85%) .
    Key variables : Ligand design, solvent polarity (e.g., toluene vs. DMSO), and temperature .

Q. What mechanistic insights explain solvent-free synthesis of 3,1-benzoxazines from this compound?

In solvent-free grinding with benzaldehyde derivatives and acetic acid (30 mol%), the reaction proceeds via imine formation followed by intramolecular cyclization. The absence of solvent reduces side reactions, achieving >95% yields for nitro- and chloro-substituted benzoxazines .

Q. How can computational methods resolve contradictions in regioselectivity during α-alkylation of ketones with this compound?

Conflicting regioselectivity (e.g., 2-propyl vs. 2-aryl quinolines) arises from steric effects of palladacycle ligands and ketone substituents. DFT studies show that electron-withdrawing groups on acetophenone favor α-C–H activation, while bulky ligands (e.g., P(2-Fur)₃) direct reactivity to β-C–H bonds .

Q. What are the limitations of using this compound in large-scale heterocycle synthesis?

  • Instability : The compound oxidizes to 2-aminobenzaldehyde under aerobic conditions, requiring inert atmospheres .
  • Byproduct formation : Self-condensation generates dimeric species (e.g., 3,1-benzoxazines) if stoichiometry is not tightly controlled .
    Mitigation : Use stabilizers (e.g., BHT) and flow chemistry to minimize degradation .

Q. Methodological Challenges and Solutions

Q. How to optimize reaction conditions for selenium-catalyzed oxidative carbonylation of this compound?

  • Catalyst loading : 5 mol% SeO₂ achieves 89% yield of 1,4-dihydro-2H-3,1-benzoxazin-2-one .
  • Solvent : CO gas (1 atm) in DMF at 100°C for 12 hours .
    Key challenge : CO toxicity requires sealed reactors and gas monitoring.

Q. What analytical techniques differentiate between this compound and its oxidized/metabolized derivatives?

  • LC-MS/MS : Detects 2-amino-6-nitrobenzyl alcohol (a metabolite of 2,6-dinitrotoluene) via m/z 168.1 [M+H]⁺ .
  • ¹H-NMR : Oxidized aldehyde derivatives show a singlet at δ 9.8–10.2 ppm .

Properties

IUPAC Name

(2-aminophenyl)methanol
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InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)CO)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID6063800
Record name 2-Aminobenzenemethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzyl alcohol
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CAS No.

5344-90-1
Record name 2-Aminobenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of 2-nitrobenzyl alcohol (500 g, 3.2 mol) in MeOH (2.5 L) was added Pd/C (40 g) under N2 and refluxed for 30 min. Hydrazine hydrate (500 mL) was added slowly with stirring. The resulting mixture was stirred under reflux for another 2 h. The solid formed was filtered, concentrated and the crude residue was extracted with ethyl acetate (2×500 mL). The organic layer was washed with brine and dried over MgSO4. After evaporation of the solvents, 2-aminobenzyl alcohol (357 g, 89% yield) was isolated as pale yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction mixture from Stage A was boiled so as to drive off the isopropyl acetate solvent. A solution of 100 g of sodium hydroxide in 100 ml of water was added to the residue, and the whole was refluxed for 2 hours. After cooling to 45° C., the product was extracted with four 270 ml portions of isopropyl acetate. The isopropyl acetate was then distilled off and the product recrystallized from toluene to give 100 g (63% of theoretical) of 97-98% pure 2-amino-benzyl alcohol; m.p. 83°-83.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Aminobenzyl alcohol
2-Aminobenzyl alcohol
2-Aminobenzyl alcohol
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2-Aminobenzyl alcohol
2-Aminobenzyl alcohol

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